HTHQ

概要

説明

準備方法

HX-1171の合成経路は、塩基性条件下で2,3,5-トリメチルヒドロキノンをヘキシルブロミドでアルキル化することです この反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミドなどの溶媒中で行われます。反応混合物を加熱してアルキル化プロセスを促進すると、HX-1171が生成されます。

化学反応の分析

HX-1171は、酸化や還元などの様々な化学反応を起こします。 抗酸化剤として、反応性酸素種(ROS)を中和するために電子を供与することができ、それによって自身は酸化されます . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Antioxidant Properties

HTHQ has been identified as a potent antioxidant, exhibiting strong anti-lipid-peroxidative activity. Research indicates that it effectively scavenges reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and cardiovascular disorders.

- Scavenging Activity : this compound demonstrates superior scavenging capabilities against various ROS, including superoxide anion radicals and hydroxyl radicals. In comparative studies, it showed approximately twice the effectiveness of D,L-alpha-tocopherol (vitamin E) in inhibiting lipid peroxidation in phosphatidylcholine liposomes initiated by Fe²⁺ .

- Mechanism of Action : The mechanism involves this compound reacting directly with peroxyl radicals to form stable free radicals, which are subsequently reduced by biological systems, thus terminating lipid peroxidation reactions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in conditions such as cerebral ischemia/reperfusion injury.

- In Vivo Studies : In animal models, this compound significantly reduced infarct volume and improved neurological scores following induced cerebral ischemia. It also decreased neuronal apoptosis and oxidative stress markers in the brain tissue .

- Cell Culture Studies : In vitro experiments using PC12 cells showed that this compound treatment reduced cell death due to hypoxia and reperfusion injury. The protective effects were linked to the activation of the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress .

Cardiovascular Applications

This compound has shown promise in mitigating conditions related to oxidative stress in cardiovascular health.

- Preeclampsia Treatment : In studies involving preeclamptic mice, this compound treatment alleviated symptoms by reducing systolic blood pressure and proteinuria while restoring fetal growth parameters. The compound also decreased oxidative stress markers and endothelial cell apoptosis in human umbilical vein endothelial cells (HUVECs) .

Comparative Efficacy

A comparative analysis of this compound with other antioxidants reveals its superior efficacy:

| Compound | IC50 (mM) | Activity Level |

|---|---|---|

| This compound | 0.31 | High |

| D,L-alpha-tocopherol | 0.67 | Moderate |

This table illustrates that this compound exhibits a lower IC50 value compared to D,L-alpha-tocopherol, indicating a more potent antioxidant effect .

Case Study 1: Cerebral Ischemia

In a study involving mice subjected to middle cerebral artery occlusion (MCAO), treatment with this compound resulted in:

- A significant reduction in infarct volume.

- Improved neurological function scores.

- Decreased levels of pro-apoptotic factors such as Bax/Bcl-2 and cleaved caspase-3 .

Case Study 2: Preeclampsia Model

In preeclamptic mouse models:

作用機序

HX-1171の主な作用機序は、核因子-赤血球系2関連因子2(Nrf2)の活性化です . Nrf2は、NAD(P)Hキノンレダクターゼ1(NQO1)やヘムオキシゲナーゼ1(HMOX1)などの抗酸化酵素の発現を調節する転写因子です . HX-1171は、Nrf2を活性化することで、細胞の抗酸化応答を強化し、酸化ストレスを軽減し、細胞を損傷から保護します。

類似化合物との比較

HX-1171は、反応性酸素種を中和する能力において、d,l-α-トコフェロール(ビタミンE)などの他の抗酸化剤と類似しています . HX-1171は、d,l-α-トコフェロールと比較して、より高い抗脂質過酸化活性を示すことがわかっています . その他の類似化合物には、抗酸化作用を持つ4-アルコキシフェノール類があります . HX-1171の独自性は、Nrf2の特定の活性化と、糖尿病や肝線維症などの疾患における潜在的な治療的応用です。

生物活性

1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) is a novel synthetic derivative of vitamin E known for its potent antioxidant and neuroprotective properties. This compound has garnered attention in various studies for its biological activities, particularly in the context of oxidative stress and neurodegenerative conditions.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases. Research indicates that this compound effectively reduces levels of reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH) in both in vivo and in vitro models.

Table 1: Antioxidant Activity of this compound

Neuroprotective Effects

This compound has shown promising results in protecting neuronal cells from damage induced by various stressors, including hypoxia and neurotoxic agents. In a study involving dopaminergic neuronal cells, this compound was found to inhibit ROS generation and reduce neuronal apoptosis.

Case Study: Neuroprotection in Parkinson’s Disease

A study focused on the effects of this compound in a rat model of Parkinson's disease demonstrated that treatment with this compound led to:

- Improved motor coordination scores.

- Restoration of tyrosine hydroxylase (TH) levels in the brain.

- Reduction in inflammatory responses and oxidative stress markers.

The neuroprotective effects of this compound are primarily mediated through the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This compound treatment has been shown to:

- Increase nuclear translocation of Nrf2.

- Upregulate downstream antioxidant proteins like HO-1.

- Decrease levels of pro-apoptotic factors such as Bax and cleaved caspase-3.

| Mechanism | Description |

|---|---|

| Nrf2 Activation | Enhances expression of antioxidant genes, reducing oxidative damage. |

| Anti-inflammatory Effects | Decreases NF-κB expression, leading to reduced inflammation. |

| Apoptosis Inhibition | Modulates apoptotic pathways, decreasing neuronal cell death. |

Clinical Implications

The findings surrounding this compound suggest its potential application in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and conditions characterized by oxidative stress. The compound's ability to enhance neuroprotection while reducing inflammation presents a dual therapeutic approach that could be beneficial in clinical settings.

特性

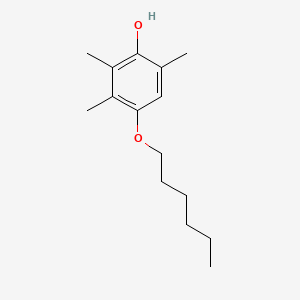

IUPAC Name |

4-hexoxy-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMNQRRJNBCQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020697 | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148081-72-5 | |

| Record name | HTHQ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148081-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148081725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX-1171 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HX-1171 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BK60I8RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。